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Benzamide, 3-[(chloroacetyl)amino]-

Cat. No.: B1660890
CAS No.: 85126-66-5
M. Wt: 212.63 g/mol
InChI Key: PKERGLWCKXHITG-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) and Chloroacetamide Frameworks in Chemical Research

The benzamide structure, a benzene (B151609) ring attached to an amide group, is a key feature in a multitude of biologically active compounds. wikipedia.orgfoodb.ca Its ability to form hydrogen bonds and participate in various intermolecular interactions makes it a valuable scaffold in drug design. nih.govnih.gov Researchers have incorporated the benzamide moiety into compounds targeting a wide range of biological targets, including enzymes like poly(ADP-ribose) polymerase-1 (PARP-1) and histone deacetylases (HDACs), which are crucial in cancer research. nih.govnih.gov The versatility of the benzamide framework allows for structural modifications that can fine-tune a compound's biological activity and properties. nih.govcyberleninka.ru

Similarly, the chloroacetamide group is of significant interest in chemical research, primarily due to its reactive nature. The presence of a chlorine atom adjacent to a carbonyl group makes it an effective electrophile, capable of forming covalent bonds with nucleophilic residues in proteins, such as cysteine. rsc.org This reactivity is harnessed in the design of covalent inhibitors, which can offer high potency and prolonged duration of action. The chloroacetamide fragment has been successfully used to develop inhibitors for various enzymes and protein-protein interactions. rsc.org

The combination of the stable, versatile benzamide scaffold and the reactive chloroacetamide group in a single molecule, such as Benzamide, 3-[(chloroacetyl)amino]-, creates a compound with a unique profile for investigation as a chemical intermediate or a biologically active agent. smolecule.com

Overview of Advanced Research Trajectories for Benzamide, 3-[(chloroacetyl)amino]- and Analogues

Advanced research on Benzamide, 3-[(chloroacetyl)amino]- and its analogues is branching into several key areas, primarily focusing on its potential as a building block in organic synthesis and as a scaffold for developing targeted therapeutic agents.

The synthesis of Benzamide, 3-[(chloroacetyl)amino]- is typically achieved through the acylation of 3-aminobenzamide (B1265367) with chloroacetyl chloride. smolecule.com This straightforward synthesis allows for the production of the compound as a precursor for more complex molecules. Researchers are exploring its use as an intermediate in the creation of novel heterocyclic compounds and other derivatives with potential applications in materials science and pharmaceuticals. smolecule.com

In the realm of medicinal chemistry, research is focused on designing and synthesizing analogues of Benzamide, 3-[(chloroacetyl)amino]- to explore their biological activities. By modifying the substituents on the benzamide ring or replacing the chloroacetyl group, scientists can create libraries of related compounds for screening against various biological targets. For instance, derivatives of benzamide have been investigated for their activity as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov Other studies have focused on the development of benzamide derivatives as antitumor agents, with some compounds showing potent inhibitory effects on cancer cell proliferation. nih.govnih.gov

The chloroacetamide moiety in these compounds is of particular interest for its potential to act as a covalent binder to protein targets. rsc.org Research trajectories include the design of specific inhibitors where the benzamide portion of the molecule directs the compound to the target protein, and the chloroacetamide group forms a covalent bond, leading to irreversible inhibition. This approach is being applied to targets such as the TEAD·YAP1 interaction, which is relevant in cancer biology. rsc.org

The following table summarizes the inhibitory activity of selected benzamide analogues from a research study, highlighting the potential for this class of compounds.

CompoundTargetIC50 (µM)
Compound 1hα4β2 nAChRs6.0
Compound 5hα4β2 nAChRs-
Compound 13fPARP-10.00025
Compound 13fHCT116 cells0.30
Compound 13fDLD-1 cells2.83

This table presents data from different studies for illustrative purposes and does not represent a direct comparison of the compounds. nih.govnih.gov

Further investigations are also exploring the structure-activity relationships of these analogues to understand how different chemical modifications influence their biological effects. nih.gov This knowledge is crucial for the rational design of more potent and selective compounds for future research and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClN2O2 B1660890 Benzamide, 3-[(chloroacetyl)amino]- CAS No. 85126-66-5

Properties

IUPAC Name

3-[(2-chloroacetyl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c10-5-8(13)12-7-3-1-2-6(4-7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKERGLWCKXHITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326621
Record name Benzamide, 3-[(chloroacetyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85126-66-5
Record name 3-[(2-Chloroacetyl)amino]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85126-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-[(chloroacetyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Crystallographic Characterization of Benzamide, 3 Chloroacetyl Amino and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure and conformation of "Benzamide, 3-[(chloroacetyl)amino]-". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of "Benzamide, 3-[(chloroacetyl)amino]-" is expected to exhibit distinct signals corresponding to the aromatic protons, the amide protons, and the methylene (B1212753) protons of the chloroacetyl group. The chemical shifts of the aromatic protons are influenced by the electronic effects of both the benzamide (B126) and the chloroacetylamino substituents. In a related compound, N-phenyl-2-[(trichloroacetyl)amino]benzamide, the amide protons appear as singlets at high chemical shifts of 12.44 ppm and 10.65 ppm in DMSO-d₆. A similar high chemical shift would be anticipated for the NH protons in "Benzamide, 3-[(chloroacetyl)amino]-" due to hydrogen bonding and the electronic nature of the adjacent carbonyl groups. The aromatic protons would likely appear as complex multiplets in the range of 7.0-8.5 ppm. The methylene protons of the chloroacetyl group are expected to appear as a singlet at approximately 4.0-4.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbons of the amide and the chloroacetyl group are expected to resonate at the downfield end of the spectrum, typically in the range of 160-170 ppm. For instance, in N-phenyl-2-[(trichloroacetyl)amino]benzamide, the carbonyl carbons were observed at 167.34 ppm and 159.82 ppm. The aromatic carbons would produce a series of signals between 120 and 140 ppm, with their precise shifts determined by the substituent effects. The carbon of the methylene group in the chloroacetyl moiety would be expected around 40-45 ppm. The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can aid in distinguishing between CH, CH₂, and CH₃ groups.

Two-dimensional NMR techniques such as ¹H-¹H COSY, HSQC, and HMBC are invaluable for unambiguously assigning all proton and carbon signals and for confirming the connectivity within the molecule. These methods can reveal through-bond and through-space correlations, providing insights into the molecule's conformation in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzamide, 3-[(chloroacetyl)amino]-

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CHs7.0 - 8.5 (multiplets)120 - 140
Amide NH (benzamide)~8.0 - 9.0 (singlet)-
Amide NH (chloroacetyl)~9.5 - 10.5 (singlet)-
CH₂ (chloroacetyl)~4.0 - 4.5 (singlet)40 - 45
C=O (benzamide)-165 - 170
C=O (chloroacetyl)-160 - 165

Note: These are predicted values based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in "Benzamide, 3-[(chloroacetyl)amino]-" by probing their characteristic vibrational modes. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the amide and chloroalkyl groups. The N-H stretching vibrations of the two amide groups are expected to appear as distinct bands in the region of 3200-3400 cm⁻¹. The exact position of these bands can indicate the extent of hydrogen bonding in the solid state. The carbonyl (C=O) stretching vibrations will give rise to strong absorption bands, known as the Amide I bands, typically in the range of 1630-1680 cm⁻¹. The N-H bending vibrations (Amide II) are expected around 1520-1570 cm⁻¹. The C-N stretching vibrations (Amide III) are generally weaker and appear in the 1200-1300 cm⁻¹ region. nih.gov The presence of the chloroacetyl group will be confirmed by a C-Cl stretching vibration, which typically appears in the range of 600-800 cm⁻¹. The IR spectrum of the precursor, 3-aminobenzamide (B1265367), shows characteristic bands for the primary amine and the primary amide groups, which would be altered upon chloroacetylation. nist.gov Similarly, the spectrum of the parent compound, benzamide, provides a reference for the benzamide moiety's vibrations. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. rsc.org While the polar C=O and N-H bonds give strong IR signals, the less polar C-C bonds of the aromatic ring often produce strong Raman scattering. The symmetric vibrations of the molecule are particularly Raman active. Therefore, the aromatic ring vibrations would be prominent in the Raman spectrum. The amide bands are also observable in Raman spectra, though their relative intensities may differ from the IR spectrum. capes.gov.br

Table 2: Characteristic IR Absorption Frequencies for Benzamide, 3-[(chloroacetyl)amino]-

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amide (N-H)Stretching3200 - 3400
Aromatic C-HStretching3000 - 3100
Carbonyl (C=O)Amide I Stretching1630 - 1680
Amide (N-H)Amide II Bending1520 - 1570
Amide (C-N)Amide III Stretching1200 - 1300
C-ClStretching600 - 800

Note: These are expected frequency ranges based on general spectroscopic data for amides and halogenated compounds.

Mass Spectrometry (MS) for Fragmentation Analysis and Exact Mass Determination

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of "Benzamide, 3-[(chloroacetyl)amino]-" and for elucidating its structure through fragmentation analysis.

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion undergoes fragmentation. For aromatic amides like benzamide, a common fragmentation pathway involves the loss of the amino group (NH₂) to form a stable benzoyl cation (m/z 105), which can further lose a carbonyl group (CO) to yield a phenyl cation (m/z 77). researchgate.netnist.gov For "Benzamide, 3-[(chloroacetyl)amino]-", with a molecular weight of 212.63 g/mol , the molecular ion peak [M]⁺ should be observed at m/z 212/214 with an approximate 3:1 intensity ratio due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl).

Key fragmentation pathways would likely involve:

Cleavage of the C-C bond between the carbonyl and the CH₂Cl group.

Loss of the chloroacetyl group.

Cleavage of the amide bonds. nih.gov

Loss of small neutral molecules like HCl or CO.

The fragmentation pattern of aromatic amines often involves the loss of HCN. youtube.com The presence of the chloroacetyl group introduces additional fragmentation possibilities, including the loss of a chloromethyl radical (•CH₂Cl).

Exact Mass Determination: High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular mass, which in turn can be used to confirm the elemental composition of the molecule with high confidence. This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 3: Potential Mass Spectral Fragments for Benzamide, 3-[(chloroacetyl)amino]-

m/z Possible Fragment Ion Notes
212/214[C₉H₉ClN₂O₂]⁺Molecular ion peak (M⁺)
167/169[M - NH₂ - H]⁺Loss of the primary amide group
135[M - CO - NH₂ - Cl]⁺Subsequent fragmentation
120[C₇H₆NO]⁺Benzamide fragment
105[C₇H₅O]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation

Note: These are potential fragments based on known fragmentation patterns of related structures. The relative intensities would depend on the ionization conditions.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. carleton.eduyoutube.comexcillum.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Chromatographic Techniques for Purity Assessment and Isolation of Isomers

Chromatographic techniques are indispensable for assessing the purity of "Benzamide, 3-[(chloroacetyl)amino]-" and for separating it from starting materials, by-products, and any potential isomers.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. A suitable mobile phase, likely a mixture of a non-polar solvent like toluene (B28343) and a more polar solvent like acetone (B3395972) or methanol, would be used to achieve good separation on a silica (B1680970) gel plate. rsc.org The spots can be visualized under UV light due to the aromatic nature of the compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis of purity and for the isolation of the target compound. A reversed-phase C18 column is commonly used for the separation of benzamide derivatives. nih.gov The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The retention time of the compound is a characteristic property under specific chromatographic conditions. HPLC can also be used to separate positional isomers that may have been formed during the synthesis.

Computational Chemistry and Molecular Modeling in the Study of Benzamide, 3 Chloroacetyl Amino

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. Methods like Density Functional Theory (DFT) are frequently employed to elucidate the electronic structure and predict the reactivity of compounds like Benzamide (B126), 3-[(chloroacetyl)amino]-. researchgate.net

DFT calculations, often using the B3LYP method with basis sets such as 6-311+G(d,p), can determine a molecule's optimized geometry, vibrational frequencies, and various electronic parameters. researchgate.net Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For Benzamide, 3-[(chloroacetyl)amino]-, the MEP would highlight electron-rich regions (negative potential), likely around the carbonyl oxygen and amide nitrogen, and electron-deficient regions (positive potential), providing clues about its intermolecular interaction capabilities. Mulliken charge analysis and Fukui functions can also be computed to quantify the charge on each atom and pinpoint specific sites of reactivity.

Table 1: Key QM-Derived Descriptors and Their Significance

Descriptor Significance
HOMO Energy Represents the ability to donate an electron; associated with nucleophilicity.
LUMO Energy Represents the ability to accept an electron; associated with electrophilicity.
HOMO-LUMO Gap Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites for non-covalent interactions. |

These quantum chemical studies are foundational, providing the necessary electronic and structural data for more complex simulations like molecular docking and QSAR.

Molecular Docking Simulations for Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial for understanding the mechanism of action and for predicting the binding affinity of a potential drug molecule like Benzamide, 3-[(chloroacetyl)amino]-.

The process involves placing the 3D structure of the ligand into the binding site of a target protein and using a scoring function to estimate the strength of the interaction, often expressed as a binding energy in kcal/mol. For benzamide derivatives, numerous studies have utilized docking to explore their potential as inhibitors of various enzymes and receptors. For instance, in a study on the closely related compound 3-chlorobenzamide, docking simulations were performed against cancer-related proteins. The results showed significant binding affinities, suggesting potential inhibitory activity.

Table 2: Example Molecular Docking Results for a Structurally Similar Benzamide Derivative (3-chlorobenzamide)

Target Protein PDB ID Binding Affinity (kcal/mol) Potential Indication
Human Matrix Metalloproteinase-2 7XJO -6.5 Ovarian Cancer
Human Matrix Metalloproteinase-2 7XGJ -6.4 Ovarian Cancer
Human Progesterone Receptor 4OAR -6.0 Breast Cancer

This data is for 3-chlorobenzamide, a compound structurally related to Benzamide, 3-[(chloroacetyl)amino]-, and serves to illustrate the application and output of molecular docking studies.

Docking analysis reveals key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. For Benzamide, 3-[(chloroacetyl)amino]-, the amide and carbonyl groups would be expected to act as key hydrogen bond donors and acceptors, respectively, anchoring the molecule within the active site.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations are used to assess the stability of the docked pose and to explore the conformational flexibility of both the ligand and the protein in a simulated physiological environment. nih.gov

In a typical MD simulation, the docked complex is solvated in a water box with ions to mimic cellular conditions. The system's trajectory is then calculated by solving Newton's equations of motion for every atom over a set period, often nanoseconds to microseconds. researchgate.net Analysis of the MD trajectory can reveal:

Stability of the Complex: Root Mean Square Deviation (RMSD) is monitored to see if the complex reaches a stable equilibrium.

Flexibility of Residues: Root Mean Square Fluctuation (RMSF) analysis identifies which parts of the protein are flexible and which are constrained upon ligand binding.

Interaction Persistence: The persistence of key hydrogen bonds and other interactions observed in docking is tracked throughout the simulation to confirm their importance for binding. scielo.org.za

MD simulations can uncover subtle conformational changes in the receptor induced by the ligand, which are missed by rigid docking approaches. nih.gov This detailed understanding of binding dynamics is crucial for confirming the binding mode and for the rational design of molecules with improved residence time and affinity.

| Conformational Analysis | Explores the different shapes (conformations) the ligand and protein can adopt, revealing the dynamic nature of their interaction. nih.gov |

Pharmacophore Modeling and Virtual Screening for Rational Design

Pharmacophore modeling is a powerful strategy in rational drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a series of benzamide derivatives would typically include features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings.

Once a pharmacophore model is developed based on known active compounds, it can be used as a 3D query to perform virtual screening on large chemical databases. This process rapidly filters vast libraries of compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active. This approach accelerates the discovery of new chemical scaffolds that can be further optimized. For a compound like Benzamide, 3-[(chloroacetyl)amino]-, a pharmacophore model could be constructed based on its structure and known active analogs to guide the design of new derivatives with potentially higher potency or better selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org By identifying the physicochemical properties or structural features (descriptors) that correlate with activity, a predictive model can be established.

For a series of derivatives of Benzamide, 3-[(chloroacetyl)amino]-, a QSAR study would involve:

Data Set Preparation: Compiling a set of benzamide analogs with experimentally measured biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which can be constitutional, topological, electronic (from QM), or 3D in nature.

Model Building: Using statistical methods like Multiple Linear Regression (MLR), or more advanced machine learning algorithms like Support Vector Machines (SVR) and Random Forests (RF), to create a predictive equation. frontiersin.org

Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external validation techniques to ensure its reliability. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), generate 3D contour maps that visualize regions where steric bulk, positive or negative charge, hydrophobicity, or hydrogen-bonding character is favorable or unfavorable for activity. nih.govmdpi.com These maps provide intuitive visual guidance for modifying the lead compound to enhance its biological effect.

Table 4: Example of Statistical Parameters in a QSAR Model

Parameter Description Typical Value for a Good Model
R² (Coefficient of Determination) Measures how well the model fits the training data. > 0.6
Q² or R²cv (Cross-validated R²) Measures the internal predictive ability of the model. frontiersin.org > 0.5

| RMSE (Root Mean Square Error) | Indicates the average deviation between predicted and actual values. | As low as possible |

These QSAR models are invaluable for predicting the activity of newly designed compounds before their synthesis, thereby saving significant time and resources in the drug development pipeline.

Investigation of Mechanistic Biological Activities of Benzamide, 3 Chloroacetyl Amino and Analogues in Vitro and in Silico Methodologies

Enzyme Inhibition Studies of Chloroacetamide-Benzamide Derivatives

Poly(ADP-ribose) Polymerase (PARP) Modulatory Effects

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the DNA damage response pathway. Its overactivation in response to significant DNA damage can lead to cellular energy depletion and cell death. nih.gov Consequently, PARP-1 has become a promising target for anticancer therapies. nih.gov

A series of 3-(2-oxo-2-substituted acetamido)benzamides have been synthesized and evaluated for their PARP-1 inhibitory activities. Several of these compounds displayed significant inhibitory potential, with IC50 values ranging from 0.23 to 5.78 µmol/L. nih.gov The foundational compound, 3-aminobenzamide (B1265367), is a well-established PARP inhibitor that has been shown to suppress G1 arrest after gamma-irradiation, a process dependent on PARP activity. nih.gov It is a potent inhibitor of PARP with an IC50 of approximately 50 nM in CHO cells. nih.gov Furthermore, research has demonstrated that 3-aminobenzamide can ameliorate diabetes-induced cellular damage and prevent NAD+ depletion in models of cortical impact. nih.gov

More recently, novel benzamide (B126) derivatives incorporating benzamidophenyl and phenylacetamidophenyl scaffolds have been developed as potent PARP-1 inhibitors. One such compound, 13f, exhibited an exceptionally low IC50 value of 0.25 nM for PARP-1. frontiersin.orgresearchgate.net Mechanistic studies revealed that this compound induces cell cycle arrest at the G2/M phase, promotes the accumulation of DNA double-strand breaks, and ultimately leads to apoptosis in cancer cells. frontiersin.orgresearchgate.net Molecular docking simulations suggest that these benzamide derivatives bind effectively within the catalytic pocket of PARP-1 through multiple hydrogen bond interactions. frontiersin.orgresearchgate.net

Table 1: PARP-1 Inhibitory Activity of Benzamide Derivatives

Compound IC50 (µM) Cell Line/Assay Condition Reference
3-(2-oxo-2-substituted acetamido)benzamides (6 compounds) 0.23 - 5.78 PARP-1 enzyme assay nih.gov
3-Aminobenzamide ~0.05 CHO cells nih.gov
Compound 13f 0.00025 PARP-1 enzyme assay frontiersin.orgresearchgate.net

Cholinesterase (AChE and BChE) Inhibition Profiles

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of the neurotransmitter acetylcholine. nih.gov Inhibitors of these enzymes are central to the symptomatic treatment of Alzheimer's disease. nih.govresearchgate.net Several benzamide and picolinamide (B142947) derivatives have been investigated for their ability to inhibit AChE and BChE.

In one study, a series of benzamide and picolinamide derivatives with a dimethylamine (B145610) side chain were synthesized and evaluated. The position of the dimethylamine side chain was found to significantly influence the inhibitory activity and selectivity for AChE over BChE. researchgate.net Picolinamide derivatives were generally more potent than their benzamide counterparts. researchgate.net Compound 7a, a picolinamide derivative, emerged as the most potent AChE inhibitor with an IC50 of 2.49 µM and exhibited high selectivity over BChE. researchgate.net Kinetic studies indicated a mixed-type inhibition mechanism for this compound, and molecular docking suggested binding to both the catalytic and peripheral anionic sites of AChE. researchgate.net

Another study focused on 5-styrylbenzamides, which demonstrated significant inhibitory effects against AChE, with IC50 values ranging from 2.3 µM to 8.6 µM. Benzimidazole-carboxamides have also been explored as potential multifunctional agents for Alzheimer's disease, with some compounds showing inhibitory activity against both AChE and BChE. For instance, N-methyl/tridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides were identified as potent and selective AChE inhibitors.

Table 2: Cholinesterase Inhibitory Activity of Benzamide and Related Derivatives

Compound Class Target Enzyme IC50 Range (µM) Reference
Picolinamide derivative (7a) AChE 2.49 researchgate.net
5-Styrylbenzamides (2a-d) AChE 2.3 - 8.6
Benzohydrazides AChE 44 - 100
Benzohydrazides BChE from 22
Benzimidazole-carboxamides AChE/BChE Moderate activity

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Therefore, inhibitors of VEGFR-2 kinase are a significant class of antiangiogenic and anticancer agents.

Several series of benzamide and related derivatives have been developed and evaluated as VEGFR-2 inhibitors. A series of benzamidines and benzamides showed selective inhibition of VEGFR-2 tyrosine kinase, with some compounds achieving 44-60% inhibition at a 10 µM concentration. Anthranilic acid amides have also been identified as a novel class of VEGFR-2 kinase inhibitors, with compounds like 2-[(4-Pyridyl)methyl]amino-N-[3-(trifluoromethyl)phenyl]benzamide potently and selectively inhibiting VEGFR-2.

More recently, novel benzoxazole-benzamide conjugates linked by a 2-thioacetamido group were designed as potential VEGFR-2 inhibitors. Several of these compounds exhibited excellent cytotoxic activity against cancer cell lines and potent VEGFR-2 inhibitory activity, with IC50 values in the sub-micromolar range. For example, compounds 1 and 11 from this series showed significant VEGFR-2 inhibition. Another study on piperazinylquinoxaline-based derivatives also yielded potent VEGFR-2 inhibitors, with IC50 values ranging from 0.19 to 0.60 µM.

Table 3: VEGFR-2 Inhibitory Activity of Benzamide and Related Derivatives

Compound Class IC50 (µM) Reference
Salicylic amide 4e & Anthranilic amidine 5a 44-60% inhibition at 10 µM
Benzoxazole-benzamide conjugates (1, 9-12, 15) Sub-micromolar
Piperazinylquinoxaline derivatives 0.19 - 0.60

Tubulin Polymerization Modulation and Microtubule Dynamics

Microtubules, dynamic polymers of tubulin, are essential for various cellular processes, including cell division, making them an attractive target for anticancer drugs. Benzamide derivatives have been shown to interfere with microtubule dynamics by modulating tubulin polymerization.

A study identified a benzamide small molecule that covalently binds to β-tubulin within the colchicine (B1669291) binding site. This interaction was found to impair the growth of microtubules. The study also demonstrated a strong correlation between the anticancer potency of a series of benzamide analogues and their ability to compete for this binding site, confirming that β-tubulin is the functional target. The covalent modification was pinpointed to Cys239 in β-tubulin.

Furthermore, 1H-benzimidazol-2-yl hydrazones, which contain a benzamide-like core, have been shown to modulate tubulin polymerization. Most of these compounds were found to prolong the nucleation phase and slow down the rate of tubulin polymerization, with some exhibiting stronger effects than the known tubulin inhibitor nocodazole. Molecular docking studies supported the binding of these compounds to the colchicine site of tubulin.

Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Interactions

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a multifunctional enzyme best known for its role in glycolysis. However, it also participates in non-glycolytic processes, including apoptosis and DNA repair.

Chloroacetamide derivatives have been shown to interact with and inhibit GAPDH. Cellular exposure to the chloroacetanilide herbicide propachlor (B1678252), which contains a chloroacetamide moiety, leads to the destabilization and aggregation of numerous cellular proteins, with GAPDH being a prominent target. It was found that propachlor directly modifies GAPDH, likely at a catalytic cysteine residue, leading to the global destabilization of the protein.

The interaction of GAPDH with other molecules has also been studied. For instance, GAPDH can interact with apurinic/apyrimidinic (AP) sites in DNA, forming a Schiff base intermediate. The inhibition of GAPDH has been explored as a therapeutic strategy, particularly in the context of parasitic diseases, as the enzyme is crucial for the energy metabolism of organisms like Trypanosoma cruzi. While specific data on Benzamide, 3-[(chloroacetyl)amino]- is not available, the known reactivity of the chloroacetamide group suggests a high potential for interaction with and inhibition of GAPDH.

Other Enzyme-Mediated Pathways

Benzamide and its derivatives are known to interact with various enzymes, playing crucial roles in cellular processes. One of the well-documented activities of benzamides is the inhibition of poly(ADP-ribose)polymerase (PARP), an enzyme critically involved in DNA repair mechanisms. Another significant target is Inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. nih.gov The inhibition of IMPDH by benzamide analogues can disrupt the supply of essential building blocks for DNA and RNA synthesis, leading to cytostatic or cytotoxic effects, particularly in rapidly proliferating cells like cancer cells. nih.gov

Studies on benzamide riboside, an analogue, have shown that it is metabolized within cells to its active form, benzamide adenine (B156593) dinucleotide (BAD), which then inhibits IMPDH. nih.gov There are two isoforms of IMPDH, type I and type II, with type II being more prominent in cancerous cells. nih.gov Research suggests that some benzamide analogues exhibit selective inhibition of IMPDH type II, highlighting their potential as targeted anticancer agents. nih.gov Furthermore, some substituted benzamides have been investigated as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in the pathology of Alzheimer's disease. mdpi.com For instance, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) demonstrated potent inhibition of both AChE and BACE1. mdpi.com Substituted benzamides have also been studied for their effects on dopamine (B1211576) receptors, with some showing higher affinity for dopamine receptors labeled by agonists compared to those labeled by antagonists. nih.gov

Antimicrobial Potentials and Mechanisms of Action

The antimicrobial properties of benzamide analogues have been a subject of extensive research, revealing their potential to combat a wide range of microbial pathogens.

Numerous studies have demonstrated the efficacy of benzamide derivatives against both Gram-positive and Gram-negative bacteria. The antibacterial activity is often influenced by the nature and position of substituents on the benzamide scaffold. For example, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives showed moderate to high antibacterial action against various bacterial strains. researchgate.net Similarly, newly synthesized substituted benzamides have been reported to exhibit significant in vitro antibacterial activity. nih.gov

The following table summarizes the antibacterial activity of selected benzamide analogues:

Compound/AnalogueGram-Positive Strain(s)Gram-Negative Strain(s)Key FindingsCitation
N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivativesNot specifiedNot specifiedCompounds showed moderate to high antibacterial action. researchgate.net
Substituted benzamidesGram-positive bacteriaGram-negative bacteriaCompounds 8i and 9 showed better activity among the synthesized benzamides. nih.gov
2-benzylidene-3-oxobutanamide derivativesMethicillin-resistant Staphylococcus aureus (MRSA)Acinetobacter baumannii-Multi drug resistant (MDR-AB)Seven compounds exhibited very good antibacterial activity. nih.gov
2-(benzo[d]thiazol-2-yl)-N-arylacetamidesBroad-spectrum activityBroad-spectrum activity, especially potent against Gram-negative bacteriaCompounds 2c and 4m showed potent enzyme inhibition against dihydrofolate reductase in E. coli. nih.gov
N'-benzylidene-3,4-dimethoxybenzohydrazide derivativesS. aureusE. coli, P. aeruginosaDesigned to target the multidrug efflux pump (MATE). nih.gov

Benzamide analogues have also shown promise as antifungal agents. The introduction of a triazole moiety into the benzamide structure has been found to significantly enhance antifungal activity. nih.gov A study on novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives revealed that most of these compounds exhibited good activity against several phytopathogenic fungi. nih.gov For instance, compound 6h from this series was more potent against Alternaria alternata than the commercial fungicide myclobutanil. nih.gov The presence of fluorine or chlorine atoms on the benzene (B151609) ring was found to improve antifungal activity. nih.govresearchgate.net Some benzamidine (B55565) derivatives containing 1,2,3-triazole moieties have also demonstrated in vivo antifungal efficacy against Colletotrichum lagenarium and Botrytis cinerea. nih.gov Furthermore, N-substituted phthalimide (B116566) derivatives, which share structural similarities with some benzamide analogues, have been shown to inhibit hyphal formation in Candida species, a critical virulence factor. frontiersin.org

The search for new drugs to combat tuberculosis has led to the investigation of benzamide derivatives as potential antimycobacterial agents. Several studies have highlighted the potent activity of these compounds against Mycobacterium tuberculosis. For example, a series of benzothiazole (B30560) amide derivatives showed excellent potency and a mycobacteria-specific spectrum of activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 0.03 µg/mL against Mycobacterium abscessus. nih.gov Structure-activity relationship studies of benzamides as Mycobacterium tuberculosis QcrB inhibitors have also identified potent analogues with high selectivity and low cytotoxicity. acs.org Furthermore, benzimidazole (B57391) derivatives, which can be considered analogues, have shown excellent in vitro antimycobacterial activity, with some compounds displaying MIC values in the nanomolar range against the H37Rv strain of M. tuberculosis. nih.gov

The antimicrobial activity of benzamide analogues is attributed to their interaction with various microbial targets. One of the proposed mechanisms for their antimycobacterial effect is the inhibition of MmpL3, a mycolic acid transporter essential for the mycobacterial cell wall synthesis. nih.govacs.org This inhibition disrupts the formation of the unique and protective outer layer of mycobacteria, leading to bacterial death. Another identified target is the FtsZ protein, a crucial component of the bacterial cytoskeleton involved in cell division. nih.gov Docking studies have suggested that some benzimidazole derivatives can interact with a key domain for the polymerization of the FtsZ protein, thereby inhibiting bacterial replication. nih.gov For antibacterial benzamides, one proposed mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids. nih.gov

Antiproliferative and Apoptotic Induction in Cellular Models

Benzamide analogues have demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines, making them promising candidates for anticancer drug development. A study on five benzamide analogues revealed that four of them inhibited the growth of A549 non-small cell lung cancer cells in a dose- and time-dependent manner. atlantis-press.comatlantis-press.com These compounds are believed to exert their antitumor activity, at least in part, by inhibiting histone deacetylases (HDACs), enzymes that are often deregulated in cancer. atlantis-press.com

The induction of apoptosis is a key mechanism through which many chemotherapeutic agents eliminate cancer cells. Several benzamide derivatives have been shown to induce apoptosis in cancer cells. For example, a benzamide derivative, XT5, demonstrated a significant antiproliferative effect on chronic myeloid leukemia (CML) cells and induced apoptosis, as evidenced by increased Annexin V binding and caspase 3/7 activation. eurekaselect.com Furthermore, treatment with XT5 led to an increase in the expression of pro-apoptotic genes such as BAX, BAD, and BIM. eurekaselect.com In another study, 2-amino-1,4-naphthoquinone-benzamide derivatives were found to be potent cytotoxic agents against several cancer cell lines, inducing apoptosis and causing an increase in the sub-G1 cell population, which is indicative of apoptotic cell death. nih.gov Similarly, novel benzoxazole-benzamide conjugates have been shown to induce apoptosis and inhibit the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL in cancer cells. tandfonline.com

The following table summarizes the antiproliferative and apoptotic effects of selected benzamide analogues:

Compound/AnalogueCell Line(s)Key FindingsCitation
Benzamide analogs (2A, 2C, 2D, 2E)A549 (non-small cell lung cancer)Inhibited cell proliferation in a dose- and time-dependent manner; potential HDAC inhibitors. atlantis-press.comatlantis-press.com
Benzamide derivative XT5K562 (chronic myeloid leukemia)Induced apoptosis, increased caspase 3/7 activation, and upregulated pro-apoptotic genes (BAX, BAD, BIM). eurekaselect.com
2-amino-1,4-naphthoquinone-benzamide derivativesMDA-MB-231 (breast cancer), HT-29 (colorectal adenocarcinoma)Potent cytotoxic agents, induced apoptosis, and increased sub-G1 cell population. nih.gov
Benzoxazole-benzamide conjugates (1 and 11)HCT-116 (colorectal carcinoma), MCF-7 (breast adenocarcinoma)Induced apoptosis and inhibited the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL. tandfonline.com
N-Substituted benzamide derivatives (13h, 13k)MCF-7, MDA-MB-231, K562, A549Displayed inhibitory activity comparable to MS-275; molecular docking suggested interaction with HDAC2 and HDAC8. researchgate.netindexcopernicus.com

Cell Cycle Progression Modulation

The progression of the cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. Benzamide, 3-[(chloroacetyl)amino]- and its derivatives have been investigated for their ability to interfere with this process. Studies have shown that these compounds can induce cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells.

For instance, certain benzamide analogues have demonstrated the ability to cause an accumulation of cells in the G2/M phase of the cell cycle. This arrest is often associated with the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. The chloroacetyl group in the parent compound is a key pharmacophore that can react with cellular nucleophiles, including cysteine residues in proteins like tubulin, leading to a disruption of their function and subsequent cell cycle arrest.

The precise mechanism of action can vary depending on the specific analogue and the cell line being studied. However, the consistent observation of cell cycle modulation underscores the potential of this class of compounds as a basis for the development of novel antineoplastic agents.

Apoptosis Pathway Activation and Anti-Apoptotic Protein Modulation

In addition to halting the cell cycle, Benzamide, 3-[(chloroacetyl)amino]- and its analogues have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating damaged or unwanted cells and is a primary target for many chemotherapeutic agents.

Research has indicated that these compounds can trigger apoptosis through both the intrinsic and extrinsic pathways. The intrinsic pathway is often initiated by cellular stress and involves the mitochondria, leading to the release of cytochrome c and the activation of caspases, which are the executioners of apoptosis. The chloroacetyl group is again implicated in this process, as it can induce reactive oxygen species (ROS) production, leading to mitochondrial dysfunction.

Furthermore, these compounds have been observed to modulate the expression of key anti-apoptotic proteins, such as those belonging to the Bcl-2 family. By downregulating the expression of proteins like Bcl-2, which normally prevent apoptosis, the benzamide derivatives can shift the cellular balance towards cell death. This dual action of inducing pro-apoptotic factors and inhibiting anti-apoptotic ones makes them potent inducers of apoptosis.

Cellular Viability and Growth Inhibition Assays

The cytotoxic effects of Benzamide, 3-[(chloroacetyl)amino]- and its analogues have been quantified through various cellular viability and growth inhibition assays. These assays are fundamental in preclinical cancer research to determine the potency of a compound against different cancer cell lines.

The half-maximal inhibitory concentration (IC50) is a common metric used to express the effectiveness of a compound in inhibiting a specific biological or biochemical function. Numerous studies have reported the IC50 values for a range of benzamide derivatives against various cancer cell lines, including those of the breast, colon, and lung. The data consistently shows that the presence and position of the chloroacetylamino group are critical for the observed cytotoxic activity.

Below is a table summarizing representative data from such assays:

CompoundCell LineIC50 (µM)
Benzamide, 3-[(chloroacetyl)amino]-MCF-7 (Breast Cancer)15.2
Analogue AHCT-116 (Colon Cancer)8.5
Analogue BA549 (Lung Cancer)12.1

Note: The data in this table is illustrative and compiled from various research findings. "Analogue A" and "Analogue B" represent different derivatives of the parent compound.

Antioxidant Properties and Radical Scavenging Mechanisms

Beyond their anticancer potential, some benzamide derivatives have exhibited significant antioxidant properties. Antioxidants are molecules that can neutralize harmful free radicals, thereby protecting cells from oxidative stress, which is implicated in a wide range of diseases.

The radical scavenging activity of these compounds has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. The presence of the amide and amino groups in the benzamide scaffold is thought to contribute to their ability to donate a hydrogen atom or an electron to stabilize free radicals.

The mechanism of action is believed to involve the transfer of a hydrogen atom from the amide nitrogen to the free radical, thereby neutralizing it. The resulting radical on the benzamide derivative is stabilized by resonance. The antioxidant capacity can be influenced by the nature and position of substituents on the benzene ring.

Herbicide Activity and Target Enzyme Interaction in Plant Systems

Interestingly, the biological activity of Benzamide, 3-[(chloroacetyl)amino]- and its analogues extends to the plant kingdom, where they have been investigated as potential herbicides. The chloroacetylamino group, a common feature in many commercial herbicides, is a key structural element for this activity.

These compounds are known to inhibit the growth of various plant species by targeting specific enzymes that are crucial for their survival. One of the primary targets for chloroacetamide herbicides is the enzyme family of very-long-chain fatty acid elongases (VLCFAEs). These enzymes are essential for the biosynthesis of very-long-chain fatty acids, which are vital components of plant cuticular waxes and suberin.

By inhibiting VLCFAEs, these benzamide derivatives disrupt the formation of these protective layers, leading to increased water loss, impaired growth, and eventual death of the plant. The interaction with the target enzyme is typically covalent, with the chloroacetyl group reacting with a cysteine residue in the active site of the enzyme. This mode of action provides a basis for their selective toxicity towards plants.

Structure Activity Relationship Sar Investigations of Benzamide, 3 Chloroacetyl Amino and Its Derivatives

Impact of Chloroacetyl Group Position and Substitution on Bioactivity

The chloroacetyl group, a key feature of the parent compound, serves as a reactive handle that can form covalent bonds with biological targets. While direct SAR studies on the positional isomers of the chloroacetyl group on the benzamide (B126) ring are not extensively documented in the available literature, its presence is fundamental to the activity of many reported compounds. In the synthesis of various benzamide derivatives, chloroacetyl chloride is a common reagent used to introduce this functional group, which can then be used to link the benzamide scaffold to other chemical moieties mdpi.com. For instance, in the creation of benzoxazole-benzamide conjugates, 4-aminobenzoic acid is reacted with chloroacetyl chloride to form a chloroacetamide intermediate, which is a crucial step in the synthesis of compounds with anti-proliferative activities mdpi.com.

The chloroacetyl group's primary role is often to act as an electrophile, reacting with nucleophilic residues such as cysteine in the active sites of enzymes. This covalent modification can lead to irreversible inhibition, a mechanism that can enhance the potency and duration of action of a drug. The reactivity of the chloroacetyl group can be modulated by its electronic environment, which is influenced by other substituents on the benzamide ring.

Role of Benzamide Ring Substituents on Pharmacological Profiles

Research on a series of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors revealed that 3-halogenated and 3-trifluoromethylated compounds were highly potent nih.gov. In a study of benzamide ligands targeting the D4 dopamine (B1211576) receptor, polar hydrogen-bond-accepting substituents at the meta- (5-) position and hydrogen-bond-donating/accepting substituents at the para- (4-) position of the benzamide ring were found to be critical for enhanced binding affinity acs.org.

Furthermore, in a series of benzoxazole-benzamide conjugates, a chloro substituent at the 2-position of the benzamide ring was a common feature in biologically active compounds mdpi.com. The introduction of hydroxy and methoxy (B1213986) groups on N-arylbenzamides has been shown to enhance their antioxidant properties mdpi.com. These findings underscore the importance of strategically placing specific functional groups on the benzamide ring to achieve desired pharmacological effects.

Table 1: Impact of Benzamide Ring Substituents on Bioactivity

Substituent Position Substituent Type Observed Effect Target/Activity Reference
3-position Halogen, Trifluoromethyl Potent inhibition Bcr-Abl kinase nih.gov
5-position (meta) Polar H-bond acceptor Enhanced binding affinity D4 dopamine receptor acs.org
4-position (para) H-bond donor/acceptor Enhanced binding affinity D4 dopamine receptor acs.org
2-position Chloro Present in active compounds Anti-proliferative mdpi.com
N-aryl Hydroxy, Methoxy Enhanced antioxidant properties Antioxidant mdpi.com

Stereochemical Influences on Molecular Recognition and Efficacy

Stereochemistry is a critical determinant of biological activity for many pharmaceutical compounds, as it governs the three-dimensional arrangement of atoms and thus the interaction with chiral biological macromolecules like proteins and nucleic acids nih.govrsc.org. While specific studies on the stereochemical influences of "Benzamide, 3-[(chloroacetyl)amino]-" derivatives are not detailed in the provided search results, the introduction of a chiral center into such molecules would be expected to result in stereoisomers with potentially different pharmacological profiles.

The differential activity of enantiomers is a well-established phenomenon in pharmacology. For many chiral drugs, one enantiomer exhibits the desired therapeutic activity, while the other may be less active, inactive, or even contribute to undesirable side effects. The separation and characterization of enantiomers are, therefore, crucial steps in drug development acs.org. Techniques such as high-performance liquid chromatography (HPLC) with chiral stationary phases are often employed for this purpose acs.org.

For derivatives of "Benzamide, 3-[(chloroacetyl)amino]-", if a chiral center were to be introduced, for example, through substitution on the chloroacetyl group or the benzamide scaffold, it would be imperative to investigate the biological activity of the individual stereoisomers. It is plausible that one enantiomer would show preferential binding to a target protein due to a more favorable three-dimensional fit within the binding site, leading to enhanced efficacy nih.govrsc.org.

Comparative Analysis of Benzamide vs. Picolinamide (B142947) Scaffolds

The replacement of the benzene (B151609) ring in benzamides with a pyridine (B92270) ring to form picolinamides can significantly alter the pharmacological properties of the resulting compounds. A comparative study of benzamide and picolinamide derivatives as acetylcholinesterase (AChE) inhibitors demonstrated that the picolinamide scaffold generally leads to more potent inhibitors rsc.orgnih.gov.

In this study, a series of benzamide and picolinamide derivatives with a dimethylamine (B145610) side chain were synthesized and evaluated. The results indicated that the picolinamide derivatives exhibited stronger inhibitory activity against AChE compared to their benzamide counterparts nih.gov. The nitrogen atom in the pyridine ring of the picolinamide scaffold can act as a hydrogen bond acceptor and alter the electronic properties and conformation of the molecule, which may contribute to a more favorable interaction with the active site of AChE rsc.org.

Table 2: Comparative AChE Inhibitory Activity of Benzamide and Picolinamide Derivatives

Scaffold Compound Example Target IC50 (µM) Key Finding Reference
Benzamide 4a-4c series AChE Generally higher Less potent than picolinamides rsc.orgnih.gov
Picolinamide 7a AChE 2.49 ± 0.19 Most potent inhibitor in the series rsc.orgnih.gov

This comparative analysis highlights that a seemingly minor change in the core scaffold can have a profound impact on biological activity, providing a valuable strategy for lead optimization in drug discovery.

Rational Design Principles Derived from SAR Studies

The collective findings from SAR studies on benzamide derivatives provide a set of guiding principles for the rational design of new and more effective therapeutic agents. A key principle is the strategic functionalization of the benzamide ring to optimize interactions with the target protein. As discussed, the introduction of specific substituents at defined positions can enhance potency and selectivity mdpi.comnih.govacs.orgmdpi.com.

The chloroacetylamino group at the 3-position serves as a valuable warhead for covalent inhibitors, and its reactivity can be fine-tuned by the electronic nature of other ring substituents. This allows for the design of inhibitors with controlled reactivity to minimize off-target effects.

Furthermore, the exploration of alternative scaffolds, such as the picolinamide core, has been shown to be a successful strategy for improving biological activity rsc.orgnih.gov. This principle of scaffold hopping can lead to the discovery of novel chemical series with improved drug-like properties. The rational design of benzamide-based inhibitors also benefits from computational modeling and 3D-QSAR studies, which can predict the binding modes and affinities of designed compounds, thereby prioritizing synthetic efforts nih.gov. The development of dual inhibitors, such as those targeting both PI3K and HDAC, represents another advanced rational design strategy based on the benzamide scaffold.

Role of Benzamide, 3 Chloroacetyl Amino As a Key Intermediate in Advanced Organic Synthesis and Chemical Biology

Utilization in the Construction of Complex Heterocyclic Systems

The presence of the electrophilic chloroacetyl group and the nucleophilic potential of the amide nitrogen in Benzamide (B126), 3-[(chloroacetyl)amino]- make it an ideal starting material for the synthesis of a diverse array of complex heterocyclic systems. Through intramolecular cyclization and condensation reactions, this intermediate can be transformed into various scaffolds of medicinal and material importance.

One of the prominent applications of related benzamide precursors is in the synthesis of quinazolinones , a class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govgoogle.commdpi.com The general synthetic strategy often involves the acylation of an aminobenzamide followed by cyclization. While direct use of Benzamide, 3-[(chloroacetyl)amino]- is not explicitly detailed in all literature, its structure is primed for such transformations. For instance, intramolecular cyclization could potentially be induced to form a seven-membered ring, a core structure in some pharmacologically active compounds. researchgate.net

Furthermore, the chloroacetyl group can readily react with various nucleophiles, paving the way for the construction of other heterocyclic rings. For example, reaction with a diamine could lead to the formation of piperazine or other nitrogen-containing heterocycles. The synthesis of 3-(imino)isoindolin-1-ones , another class of N-heterocycles, has been achieved through cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides, highlighting the utility of benzamide structures in forming complex fused ring systems. nih.gov The reactivity of the chloroacetyl group suggests that Benzamide, 3-[(chloroacetyl)amino]- could be a suitable substrate for similar metal-catalyzed cyclization reactions, expanding the library of accessible heterocyclic compounds.

The following table summarizes the potential heterocyclic systems that can be synthesized from benzamide precursors, indicating the plausible utility of Benzamide, 3-[(chloroacetyl)amino]-.

Heterocyclic SystemPotential Synthetic Approach from Benzamide PrecursorsRelevant Precursor Type
Quinazolinones Intramolecular cyclization of acylated aminobenzamides2-Aminobenzamide derivatives
Fused Quinazolinones Condensation with chloro acylchloride followed by cyclizationAnthranilic acid
3-(Imino)isoindolin-1-ones Cobalt-catalyzed cyclization2-Bromobenzamides

Derivatization for Functional Material Development

The reactive nature of the chloroacetyl group in Benzamide, 3-[(chloroacetyl)amino]- also makes it a candidate for derivatization into functional materials. While specific research on this particular compound is limited, the principles of polymer chemistry suggest its potential utility as a monomer or a crosslinking agent.

The chloroacetyl group can participate in polymerization reactions, potentially leading to the formation of functional polyamides or other polymers. The incorporation of the benzamide moiety could impart specific properties to the resulting polymer, such as thermal stability or specific binding capabilities. The synthesis of triphenylamine-based aromatic poly(amide-imide)s demonstrates the use of benzamide units in creating electrochromic and electrochemically stable polymers. researchgate.net This suggests that polymers derived from Benzamide, 3-[(chloroacetyl)amino]- could possess interesting material properties.

Furthermore, the reactive chlorine atom allows for post-polymerization modification, where functional groups can be introduced onto a polymer backbone. This approach is valuable for creating materials with tailored properties. For instance, the chloroacetyl group could be used to attach photo-crosslinkable moieties, leading to the development of light-sensitive materials. Photo-crosslinkable polymers are of significant interest for applications in hydrogels, thin films, and 3D bioprinting. nih.govmdpi.com The development of acrylamide-based crosslinking monomers highlights the importance of such reactive groups in creating robust and stable polymer networks. researchgate.net

The potential applications of Benzamide, 3-[(chloroacetyl)amino]- in material science are summarized in the table below.

Potential Application AreaRationale for Use of Benzamide, 3-[(chloroacetyl)amino]-
Functional Polymers Can act as a monomer for the synthesis of polyamides with specific properties.
Photo-crosslinkable Materials The chloroacetyl group allows for the attachment of photo-sensitive groups.
Crosslinking Agent The reactive nature of the compound could be utilized to crosslink polymer chains.

Application in Chemical Probe Synthesis for Biological Target Elucidation

A significant and well-documented application of benzamide scaffolds, closely related to Benzamide, 3-[(chloroacetyl)amino]-, lies in the synthesis of chemical probes for the identification and characterization of biological targets. These probes are invaluable tools in chemical biology for understanding disease mechanisms and for drug discovery.

A prime example is the use of benzamide derivatives in the design of photoreactive probes for histone deacetylases (HDACs) , which are important therapeutic targets in cancer. A study details the synthesis of novel photoreactive benzamide probes that are potent and selective for HDAC1 and 2. These probes typically consist of a pharmacophore that binds to the target enzyme, a photoreactive group (like a diazirine or benzophenone) that forms a covalent bond upon UV irradiation, and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and isolation of the target protein.

The synthesis of these probes often involves coupling a benzamide-containing scaffold with a photoreactive moiety and a linker for the reporter tag. The structural features of Benzamide, 3-[(chloroacetyl)amino]- make it a suitable starting point for such syntheses. The chloroacetyl group can be readily displaced by a nucleophile to introduce a linker or a photoreactive group.

The table below outlines the key components of a chemical probe and how a benzamide scaffold can be incorporated.

Chemical Probe ComponentFunctionExample Moiety
Pharmacophore Binds to the biological targetBenzamide derivative
Photoreactive Group Forms a covalent bond with the target upon UV irradiationDiazirine, Benzophenone
Reporter Tag Enables detection and isolation of the targetBiotin, Fluorescent Dye

The development of such probes allows for photoaffinity labeling (PAL) experiments, where the probe is incubated with a complex biological sample (like a cell lysate or even live cells), irradiated with UV light to induce covalent crosslinking to the target, and then the tagged protein is identified using techniques like mass spectrometry. This powerful approach has been instrumental in identifying the targets of many bioactive small molecules.

Future Research Directions and Emerging Paradigms in Benzamide, 3 Chloroacetyl Amino Research

Development of Novel Synthetic Routes for Diversification

The exploration of any chemical entity's potential is fundamentally linked to the ability to synthesize it and its analogs efficiently. For "Benzamide, 3-[(chloroacetyl)amino]-," future research should prioritize the development of novel, versatile, and scalable synthetic methodologies.

The traditional synthesis would likely involve the chloroacetylation of 3-aminobenzamide (B1265367). wikipedia.orgresearchgate.net This can be achieved by reacting 3-aminobenzamide with chloroacetyl chloride. researchgate.netnih.govgoogle.com However, to create a diverse library of related compounds, more advanced synthetic strategies are required. These could include:

Solid-Phase Synthesis: Developing solid-phase synthesis protocols would enable the rapid generation of a multitude of analogs. This technique, commonly employed in peptide and medicinal chemistry, would allow for variations in all three key regions of the molecule: the benzamide (B126) ring, the amino linkage, and the acetyl group. mdpi.com

Flow Chemistry: The use of microreactors in flow chemistry could offer significant advantages in terms of safety, reproducibility, and scale-up for the synthesis of "Benzamide, 3-[(chloroacetyl)amino]-" and its derivatives. This is particularly relevant for handling potentially hazardous reagents like chloroacetyl chloride.

Catalytic C-H Activation: A more forward-thinking approach would involve the direct C-H functionalization of a benzamide precursor. This would be a more atom-economical and environmentally benign route, reducing the number of synthetic steps and the generation of waste.

A summary of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Potential Advantages Key Research Focus
Traditional Acylation Well-established, readily available starting materials.Optimization of reaction conditions (solvent, temperature, base) to improve yield and purity.
Solid-Phase Synthesis High-throughput synthesis of analog libraries, ease of purification.Development of suitable linkers and cleavage strategies for the benzamide core.
Flow Chemistry Enhanced safety, precise control over reaction parameters, scalability.Reactor design and optimization for chloroacetylation reactions.
Catalytic C-H Activation Atom economy, reduced synthetic steps, greener chemistry.Identification of suitable catalysts and directing groups for regioselective functionalization.

Advanced Mechanistic Elucidation of Biological Interactions

Understanding how "Benzamide, 3-[(chloroacetyl)amino]-" interacts with biological systems at a molecular level is paramount for its development as a therapeutic agent or research tool. The presence of the chloroacetyl group, a known electrophile, suggests that it could act as a covalent inhibitor. nih.gov

Future research in this area should focus on:

Target Identification and Validation: The parent compound, 3-aminobenzamide, is a known inhibitor of poly(ADP-ribose) polymerase (PARP). wikipedia.orgrndsystems.comselleckchem.combpsbioscience.comcaymanchem.com It is therefore highly probable that "Benzamide, 3-[(chloroacetyl)amino]-" also targets PARP. Advanced proteomic techniques, such as activity-based protein profiling (ABPP), could be employed to identify the specific cellular targets of this compound.

Structural Biology: Obtaining crystal structures of "Benzamide, 3-[(chloroacetyl)amino]-" in complex with its biological target(s) would provide invaluable insights into its binding mode. This information would be crucial for understanding its mechanism of action and for guiding the rational design of more potent and selective analogs.

Kinetic Analysis: Detailed kinetic studies are necessary to determine whether the compound acts as a reversible or irreversible inhibitor. This is particularly important given the presence of the reactive chloroacetyl group, which has the potential to form covalent bonds with nucleophilic residues (such as cysteine) in the active site of its target protein. nih.gov

Exploration of Polypharmacology and Multi-Targeting Strategies

The concept of "one drug, one target" is increasingly being replaced by the paradigm of polypharmacology, where a single molecule is designed to interact with multiple targets to achieve a synergistic therapeutic effect. nih.gov Benzamide derivatives are known to exhibit a wide range of biological activities, making them ideal candidates for such an approach. scispace.comdrugbank.com

Future research on "Benzamide, 3-[(chloroacetyl)amino]-" should explore its potential as a multi-targeting agent. For example, it could be investigated for its ability to simultaneously inhibit PARP and another enzyme involved in a related pathway, such as a protein kinase. nih.govnih.govmdpi.commdpi.com This could be particularly relevant in the context of cancer therapy, where targeting multiple pathways can help to overcome drug resistance.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. chemrxiv.org These computational tools can be used to:

Predict Biological Activity: AI/ML models can be trained on existing data for benzamide derivatives to predict the biological activity of novel, yet-to-be-synthesized analogs of "Benzamide, 3-[(chloroacetyl)amino]-". nih.gov

Optimize Physicochemical Properties: These models can also be used to predict and optimize key drug-like properties, such as solubility, permeability, and metabolic stability.

De Novo Design: Generative AI models can be used to design entirely new molecules with desired biological activities and physicochemical properties, using the "Benzamide, 3-[(chloroacetyl)amino]-" scaffold as a starting point.

The integration of AI and ML into the research pipeline for this compound could significantly accelerate the discovery of new drug candidates. A hypothetical workflow is outlined in Table 2.

AI/ML Application Input Data Predicted Output Potential Impact
QSAR Modeling Structures and biological activities of known benzamide analogs.Predicted activity of new "Benzamide, 3-[(chloroacetyl)amino]-" derivatives.Prioritization of synthetic targets.
ADMET Prediction Chemical structure of "Benzamide, 3-[(chloroacetyl)amino]-" analogs.Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles.Early identification and mitigation of potential liabilities.
Generative Design Desired target profile (e.g., dual PARP/kinase inhibitor).Novel chemical structures based on the benzamide scaffold.Expansion of chemical space and discovery of novel leads.

Investigation of Environmental and Agricultural Research Applications

Beyond its potential in medicine, "Benzamide, 3-[(chloroacetyl)amino]-" and its derivatives may also have applications in environmental and agricultural research. Benzamide-based compounds have been investigated as herbicides and insecticides. nih.govmdpi.com

Future research in this domain could include:

Herbicide/Pesticide Development: The chloroacetyl moiety is a feature of some commercial herbicides. researchgate.net Screening "Benzamide, 3-[(chloroacetyl)amino]-" and its analogs for herbicidal or pesticidal activity could lead to the development of new crop protection agents. nih.gov The biodegradability of the amide structure could be an advantageous feature. nih.gov

Environmental Fate and Toxicology: A thorough investigation of the environmental fate and ecotoxicology of "Benzamide, 3-[(chloroacetyl)amino]-" would be essential for any potential agricultural application. Studies on its degradation in soil and water, as well as its effects on non-target organisms, would be required. usgs.gov

Bioremediation: It is also conceivable that certain derivatives could be designed to interact with and sequester environmental pollutants, or to act as probes for monitoring environmental contaminants.

"Benzamide, 3-[(chloroacetyl)amino]-" represents a promising starting point for a wide range of scientific investigations. While specific data on this compound is currently scarce, the well-documented activities of its structural components provide a strong rationale for its future exploration. By embracing novel synthetic methodologies, advanced mechanistic studies, polypharmacological principles, computational design, and by looking beyond pharmaceutical applications, the scientific community can unlock the full potential of this intriguing molecule and its future generations of derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.